4-Cyanooxan-4-yl acetate
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Overview
Description
4-Cyanooxan-4-yl acetate is a chemical compound with a unique structure that includes both a cyano group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanooxan-4-yl acetate typically involves the reaction of oxan-4-yl acetate with a cyanating agent. One common method is the reaction of oxan-4-yl acetate with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
4-Cyanooxan-4-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxan-4-yl carboxylic acid.
Reduction: Formation of oxan-4-yl amine.
Substitution: Formation of various substituted oxan-4-yl derivatives.
Scientific Research Applications
4-Cyanooxan-4-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyanooxan-4-yl acetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Cyanooxan-4-yl methyl ether: Similar structure but with a methyl ether group instead of an acetate group.
4-Cyanooxan-4-yl chloride: Similar structure but with a chloride group instead of an acetate group.
4-Cyanooxan-4-yl bromide: Similar structure but with a bromide group instead of an acetate group.
Uniqueness
4-Cyanooxan-4-yl acetate is unique due to the presence of both a cyano group and an acetate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.
Properties
CAS No. |
105772-12-1 |
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Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(4-cyanooxan-4-yl) acetate |
InChI |
InChI=1S/C8H11NO3/c1-7(10)12-8(6-9)2-4-11-5-3-8/h2-5H2,1H3 |
InChI Key |
VIAUFOTVHMJQCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCOCC1)C#N |
Origin of Product |
United States |
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